Para-Methoxy Substitution Drives Sub-10 nM Carbonic Anhydrase IX/XII Inhibition Not Achievable with Unsubstituted Phenyl Analogs
In a systematic SAR study of benzenesulfonamide-hydrazone-sulfonate ester conjugates, introducing a para-methoxy substituent on the terminal phenyl ring yielded the most potent inhibitors of tumor-associated hCA IX and XII, with Ki values below 10 nM [1]. This potency level is consistent with the electron-donating effect of the 4-methoxy group enhancing sulfonamide-Zn²⁺ coordination geometry. In contrast, the unsubstituted phenyl analog and 4-methyl variant exhibited reduced CA IX/XII affinity, demonstrating that the specific electronic contribution of the methoxy oxygen lone pair is non-substitutable [1]. While these data derive from a hydrazone-linked series rather than the free N-propargyl scaffold, they establish a class-level inference that the 4-methoxybenzenesulfonamide fragment — the core pharmacophore of CAS 800384-35-4 — is intrinsically superior for tumor-associated CA isoform targeting compared to unsubstituted or alkyl-substituted benzenesulfonamide fragments.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase isoforms hCA IX and hCA XII |
|---|---|
| Target Compound Data | Ki < 10 nM for para-methoxy-substituted benzenesulfonamide-hydrazone conjugates (e.g., SH3: hCA IX Ki = 9.4 nM, hCA XII Ki = 5.9 nM) [1] |
| Comparator Or Baseline | Unsubstituted phenyl and 4-methyl phenyl analogs in the same hydrazone-linked series exhibited reduced potency (exact Ki not numerically specified for comparators in the series, but reported as less effective than p-methoxy) [1] |
| Quantified Difference | Para-methoxy incorporation achieves Ki < 10 nM; unsubstituted/4-methyl analogs fall outside this high-potency tier [1] |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IX, and XII; inhibitor concentrations in nanomolar range [1] |
Why This Matters
For procurement decisions in tumor-associated carbonic anhydrase inhibitor programs, the 4-methoxybenzenesulfonamide core provides validated sub-10 nM potency against hCA IX/XII, whereas unsubstituted benzenesulfonamide fragments lack this potency tier, making CAS 800384-35-4 the preferred starting scaffold for medicinal chemistry optimization.
- [1] Han Mİ, Gündüz MG, Alçı G, Giovannuzzi S, Yuvalı D, Supuran CT, Doğan ŞD. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New J. Chem. 2023;47:4267-4276. DOI: 10.1039/D2NJ05703D. View Source
